N,N-dimethyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-amine
Description
N,N-dimethyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines.
Properties
Molecular Formula |
C17H20N6S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C17H20N6S/c1-21(2)15-4-7-19-17(20-15)23-10-8-22(9-11-23)16-13-5-12-24-14(13)3-6-18-16/h3-7,12H,8-11H2,1-2H3 |
InChI Key |
WZXGTFONAYBQTF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=CC4=C3C=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-c]pyridine derivatives, including N,N-dimethyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-amine, typically involves the cyclization of thiophene derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N,N-dimethyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is involved in the bacterium’s energy metabolism . This inhibition disrupts the oxidative phosphorylation pathway, leading to reduced ATP production and bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- 7-cyclopentyl-N,N-dimethyl-2-((5-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)pyridin-2-yl)amino)thieno[3,2-d]pyrimidine-6-carboxamide
- 4-(trifluoromethoxy)phenylethyl thieno[3,2-d]pyrimidin-4-amine
Uniqueness
N,N-dimethyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to inhibit cytochrome bd oxidase sets it apart from other thienopyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
